molecular formula C25H22AsNO B14307048 [(2-Methoxyphenyl)imino](triphenyl)-lambda~5~-arsane CAS No. 110788-32-4

[(2-Methoxyphenyl)imino](triphenyl)-lambda~5~-arsane

Cat. No.: B14307048
CAS No.: 110788-32-4
M. Wt: 427.4 g/mol
InChI Key: NHVHUIJNDGZVKJ-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)imino-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a methoxyphenyl group and three phenyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyphenyl)imino-lambda~5~-arsane typically involves the reaction of triphenylarsine with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imino group. The reaction can be represented as follows:

Ph3As+2-Methoxyphenyl isocyanate(2-Methoxyphenyl)imino-lambda 5 -arsane\text{Ph}_3\text{As} + \text{2-Methoxyphenyl isocyanate} \rightarrow \text{(2-Methoxyphenyl)imino-lambda~5~-arsane} Ph3​As+2-Methoxyphenyl isocyanate→(2-Methoxyphenyl)imino-lambda 5 -arsane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyphenyl)imino-lambda~5~-arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Arsenic oxides and other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2-Methoxyphenyl)imino-lambda~5~-arsane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other organoarsenic compounds.

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)imino-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl groups contribute to the compound’s stability and ability to interact with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

(2-Methoxyphenyl)imino-lambda~5~-arsane can be compared with other similar compounds such as:

    Triphenylarsine: Lacks the imino group and has different reactivity and applications.

    (4-Methoxyphenyl)iminophosphorane: Contains phosphorus instead of arsenic, leading to different chemical properties and uses.

    Terphenyls: Consist of three phenyl rings but lack the imino and arsenic components, resulting in distinct chemical behavior.

Properties

CAS No.

110788-32-4

Molecular Formula

C25H22AsNO

Molecular Weight

427.4 g/mol

IUPAC Name

(2-methoxyphenyl)imino-triphenyl-λ5-arsane

InChI

InChI=1S/C25H22AsNO/c1-28-25-20-12-11-19-24(25)27-26(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-20H,1H3

InChI Key

NHVHUIJNDGZVKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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